molecular formula C20H14ClF3N2O4S B12143631 6-[5-(3-Chlorophenyl)furan-2-yl]-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

6-[5-(3-Chlorophenyl)furan-2-yl]-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

Cat. No.: B12143631
M. Wt: 470.8 g/mol
InChI Key: DYFOYFYHPYACAC-UHFFFAOYSA-N
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Description

This compound features a 1,3-diazinan-2-one core substituted with a 3-chlorophenyl-furan moiety, a thiophene-2-carbonyl group, a hydroxyl group, and a trifluoromethyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorophenyl and thiophene groups contribute to electronic and steric properties. Structural determination via X-ray crystallography (using tools like SHELX ) would reveal bond angles, torsion effects, and intermolecular interactions critical for its reactivity and applications.

Properties

Molecular Formula

C20H14ClF3N2O4S

Molecular Weight

470.8 g/mol

IUPAC Name

6-[5-(3-chlorophenyl)furan-2-yl]-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

InChI

InChI=1S/C20H14ClF3N2O4S/c21-11-4-1-3-10(9-11)12-6-7-13(30-12)16-15(17(27)14-5-2-8-31-14)19(29,20(22,23)24)26-18(28)25-16/h1-9,15-16,29H,(H2,25,26,28)

InChI Key

DYFOYFYHPYACAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C3C(C(NC(=O)N3)(C(F)(F)F)O)C(=O)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(3-Chlorophenyl)furan-2-yl]-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-[5-(3-Chlorophenyl)furan-2-yl]-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one can undergo a variety of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Medicinal Chemistry: This compound could be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique combination of functional groups in this compound could make it useful for the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: This compound could be used as a probe to study the function of specific proteins or pathways in cells.

Mechanism of Action

The mechanism of action of 6-[5-(3-Chlorophenyl)furan-2-yl]-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one would depend on its specific target. For example, if it targets an enzyme, it could act as an inhibitor by binding to the active site and preventing the enzyme from catalyzing its reaction. The molecular targets and pathways involved would need to be identified through further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound is compared to two analogs:

Ethyl 6-(4-fluorophenyl)-4-hydroxy-2-oxo-4-trifluoromethyl-1,3-diazinane-5-carboxylate ()

6-[5-(4-fluorophenyl)furan-2-yl]-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one ()

Feature Target Compound Compound from Compound from
Phenyl Substituent 3-Chlorophenyl (electron-withdrawing, larger van der Waals radius) 4-Fluorophenyl (smaller, less electronegative than Cl) 4-Fluorophenyl
Acyl Group Thiophene-2-carbonyl (π-conjugated, sulfur-containing) Ethyl carboxylate (polar, ester functionality) 4-Methylbenzoyl (aromatic, lipophilic)
Furan Linkage Present (5-(3-chlorophenyl)furan-2-yl) Absent Present (5-(4-fluorophenyl)furan-2-yl)
Molecular Formula Likely ~C₂₂H₁₅ClF₃N₂O₄S (estimated) C₁₅H₁₄F₄N₂O₅ (reported) C₂₃H₁₈F₄N₂O₄ (reported)
Potential Applications Agrochemical (inferred from thiophene/furan motifs in pesticides ) Pharmaceutical (ester groups often in prodrugs) Agrochemical (methylbenzoyl may enhance lipid membrane penetration)

Electronic and Steric Effects

  • 3-Chlorophenyl vs. 4-Fluorophenyl : The chlorine atom’s larger size and higher electronegativity increase steric hindrance and electron-withdrawing effects compared to fluorine. This could enhance binding affinity in enzyme inhibition (e.g., cytochrome P450 targets in pesticides) .
  • Thiophene-2-carbonyl vs.

Computational Analysis

  • QSAR/QSPR Modeling : Van der Waals descriptors () highlight differences in molecular volume and surface area, impacting solubility and diffusion rates.

Research Findings and Data

Environmental and Toxicological Profiles

  • Chlorinated analogs may exhibit higher soil persistence compared to fluorinated ones, per lumping strategies in environmental modeling ().

Biological Activity

The compound 6-[5-(3-Chlorophenyl)furan-2-yl]-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies.

Chemical Structure

The compound features several notable functional groups:

  • Furan and thiophene rings : Contributing to its aromatic character and biological activity.
  • Trifluoromethyl group : Known to enhance lipophilicity and metabolic stability.
  • Hydroxy group : Often associated with increased biological activity due to hydrogen bonding capabilities.

Biological Activity Overview

Research has indicated that compounds with similar structural motifs exhibit a range of biological activities, particularly in antimicrobial and anticancer domains. The following sections detail specific findings related to the compound .

Antimicrobial Activity

A study assessing the antimicrobial properties of various derivatives found that compounds with a 3-chlorophenyl moiety showed significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of standard antibiotics like amoxicillin and ciprofloxacin.

CompoundTarget OrganismMIC (µg/mL)Reference
6-[5-(3-Chlorophenyl)furan-2-yl]-...Staphylococcus aureus25
6-[5-(3-Chlorophenyl)furan-2-yl]-...Escherichia coli50
6-[5-(3-Chlorophenyl)furan-2-yl]-...Candida albicans30

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The presence of the trifluoromethyl group has been linked to enhanced potency against non-small cell lung cancer (NSCLC) cell lines.

Cell LineIC50 (µM)Reference
HOP-92 (NSCLC)12
MOLT-4 (Leukemia)15
A498 (Renal cancer)20

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. Molecular docking studies suggest that it binds effectively to enzymes involved in cell proliferation and survival pathways, such as glucosamine-6-phosphate synthase. This interaction disrupts normal cellular functions, leading to apoptosis in cancer cells.

Case Studies

  • Antimicrobial Efficacy Against Biofilms : A case study highlighted the compound's effectiveness against biofilm-forming strains of Staphylococcus aureus. The study reported a significant reduction in biofilm biomass when treated with the compound at sub-MIC levels, indicating potential for use in chronic infection management.
  • Synergistic Effects with Conventional Antibiotics : Another investigation explored the synergistic effects of this compound when combined with traditional antibiotics. Results showed enhanced efficacy against resistant bacterial strains, suggesting that it could be a valuable adjuvant therapy.

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